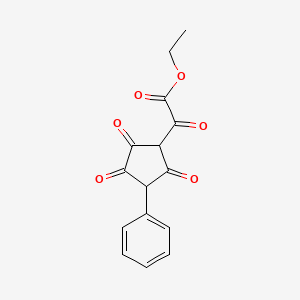
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate is an organic compound with the molecular formula C14H12O6 It is known for its unique structure, which includes a cyclopentyl ring substituted with phenyl and multiple oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The phenyl group or other substituents on the cyclopentyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
Aplicaciones Científicas De Investigación
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its phenyl and cyclopentyl moieties may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl oxo(2,3,5-trioxo-4-phenylcyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2,3,5-trioxo-4-phenyl-cyclopentyl)acetate: A closely related compound with similar structural features and reactivity.
Phenylhydrazone derivatives: Compounds with similar phenyl and hydrazone moieties, used in various chemical and biological studies.
Cyclopentyl oxo derivatives: Molecules with cyclopentyl rings and oxo groups, exhibiting comparable chemical behavior and applications.
Propiedades
Número CAS |
6362-71-6 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-(2,3,5-trioxo-4-phenylcyclopentyl)acetate |
InChI |
InChI=1S/C15H12O6/c1-2-21-15(20)14(19)10-11(16)9(12(17)13(10)18)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
Clave InChI |
LZEUDAOKEUPHRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1C(=O)C(C(=O)C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


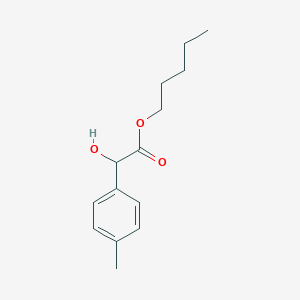

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)

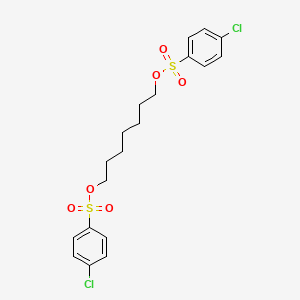
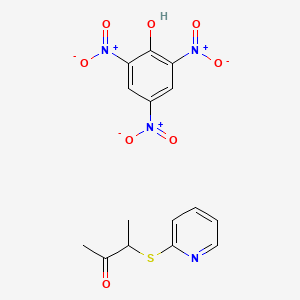
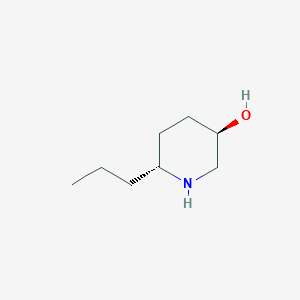
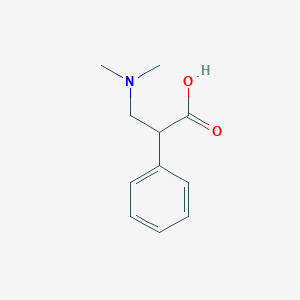



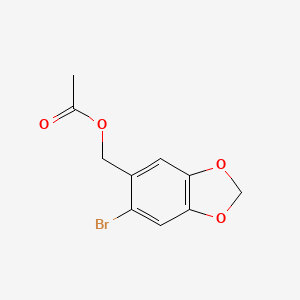
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
